1-Bromo-3-(tert-butoxy)cyclobutane
Description
Overview of Cyclobutane (B1203170) Chemistry in Organic Synthesis
Cyclobutanes, four-membered cyclic alkanes, represent a fascinating and versatile class of compounds in organic chemistry. fiveable.me Their inherent ring strain, a consequence of deviations from ideal bond angles, makes them reactive intermediates and valuable building blocks in the synthesis of more complex molecular architectures. fiveable.meacs.org This reactivity allows for a variety of transformations, including ring-opening reactions, which provide access to a diverse range of acyclic and cyclic compounds. acs.org The development of novel organometallic reagents and stereoselective synthetic methods has further expanded the utility of cyclobutane derivatives in modern organic synthesis. acs.orgorganic-chemistry.org
The ability to functionalize the cyclobutane ring at specific positions allows chemists to create a wide array of substituted cyclobutanes with tailored properties. These derivatives serve as key intermediates in the construction of natural products, pharmaceuticals, and advanced materials. researchgate.netontosight.ai The rigid and well-defined three-dimensional structure of the cyclobutane core can also be exploited to control the spatial arrangement of functional groups, influencing the biological activity and physical properties of the target molecules. nih.gov
Significance of 1,3-Disubstituted Cyclobutanes in Chemical Research
Among the various substituted cyclobutanes, 1,3-disubstituted derivatives have garnered significant attention in chemical research, particularly in the field of medicinal chemistry. nih.govrsc.org These compounds often adopt a puckered, linear-like geometry, which can serve as a conformationally restricted substitute for more flexible alkyl chains or as non-planar bioisosteres for aromatic rings. nih.govru.nl This unique structural feature can lead to enhanced pharmacological properties, such as improved metabolic stability and binding affinity to biological targets. nih.govresearchgate.netbohrium.com
The strategic placement of two substituents at the 1 and 3 positions of the cyclobutane ring allows for precise control over the molecule's shape and functionality. This has led to the incorporation of 1,3-disubstituted cyclobutane motifs in a number of small-molecule drug candidates that have entered clinical trials, highlighting the therapeutic potential of this structural class. nih.govru.nl Consequently, the development of efficient and stereocontrolled synthetic methods for accessing these valuable building blocks remains an active area of research. nih.govrsc.org
Specific Context of 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122) within Cyclobutane Derivatives
This compound is a prime example of a 1,3-disubstituted cyclobutane that holds considerable promise as a synthetic intermediate. smolecule.com Its structure features a bromine atom, a versatile functional group that can participate in a variety of coupling and substitution reactions, and a bulky tert-butoxy (B1229062) group, which can act as a protecting group or influence the stereochemical outcome of subsequent transformations. smolecule.comevitachem.com This combination of functionalities makes it a valuable precursor for the synthesis of more complex and densely functionalized cyclobutane derivatives.
The presence of both a halogen and an ether linkage on the cyclobutane ring allows for selective manipulation of each functional group. For instance, the bromine atom can be readily displaced by nucleophiles or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com The tert-butoxy group, on the other hand, can be removed under specific conditions to reveal a hydroxyl group, providing another point for diversification. This versatility positions this compound as a key building block for creating libraries of novel compounds for screening in drug discovery and materials science. smolecule.comevitachem.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅BrO |
| Molecular Weight | 207.11 g/mol |
| CAS Number | 1501509-75-6 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLXTOCYSMBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 Bromo 3 Tert Butoxy Cyclobutane
Reactivity of the Bromine Moiety
The carbon-bromine bond is the primary site of reactivity for many transformations involving 1-bromo-3-(tert-butoxy)cyclobutane (B1400122). The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through different mechanisms, primarily the SN1 and SN2 pathways, with the outcome depending on the reaction conditions and the substrate's structure. For a secondary alkyl halide like this compound, both pathways are plausible.
The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. However, the bulky tert-butoxy (B1229062) group on the opposite side of the cyclobutane (B1203170) ring can exert significant steric hindrance, potentially slowing down or impeding the approach of the nucleophile.
The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. The stability of this intermediate is crucial. The tert-butoxy group, being electron-donating through induction, can help stabilize a carbocation at the C-1 position. Solvolysis reactions, where the solvent acts as the nucleophile, are often indicative of an SN1 pathway study.com.
When treated with a base, this compound can undergo elimination reactions to form an alkene. The two main pathways are E1 (unimolecular elimination) and E2 (bimolecular elimination).
The E2 mechanism is a concerted process where a proton is abstracted by a base simultaneously with the departure of the leaving group mgscience.ac.in. This pathway requires an anti-periplanar arrangement of the proton and the leaving group, a conformation that can be constrained by the rigid cyclobutane ring. The use of a strong, non-nucleophilic base favors the E2 reaction missouri.edu. The steric bulk of the base is also a key factor; a bulky base like potassium tert-butoxide will preferentially abstract the most accessible proton, which can lead to the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product brainly.combrainly.comlibretexts.org.
The E1 mechanism proceeds through a carbocation intermediate, the same as in the SN1 pathway, and therefore competes with it. It is favored by weak bases and polar protic solvents mgscience.ac.inlibretexts.org. The stability of the potential carbocation, enhanced by the tert-butoxy group, makes this pathway viable.
The Wurtz reaction involves the reductive coupling of alkyl halides using sodium metal wikipedia.orgquora.com. In the case of 1,3-dihalogenated cyclobutanes, this reaction can lead to the formation of highly strained bicyclic products through an intramolecular pathway. An analogous reaction is well-documented for 1-bromo-3-chlorocyclobutane, which yields bicyclo[1.1.0]butane in high yield wikipedia.orgquora.comstackexchange.comdoubtnut.com.
Given that bromine is a better leaving group than chlorine, it is highly probable that this compound would undergo a similar intramolecular Wurtz reaction stackexchange.comdoubtnut.com. The reaction would proceed by initial reduction of the carbon-bromine bond by sodium to form a carbanion or radical intermediate. This intermediate would then undergo an intramolecular nucleophilic attack, displacing the tert-butoxy group (if it can act as a leaving group under these conditions) or, more likely, forming a new carbon-carbon bond if another reactive site is present. However, the most plausible pathway, drawing analogy from 1-bromo-3-chlorocyclobutane, involves the formation of a bicyclic product where a new bond forms between C-1 and C-3. The intramolecular pathway is entropically favored over an intermolecular coupling stackexchange.com. The expected product would be 1-(tert-butoxy)bicyclo[1.1.0]butane.
Reactivity of the tert-Butoxy Group
The tert-butoxy group can play a role in radical reactions. While the ether linkage is relatively strong, the tert-butyl group can influence radical stability. More directly, related compounds like potassium tert-butoxide are known to be involved in radical processes princeton.edu. The formation of a tert-butoxyl radical can occur under specific conditions, which can then proceed to react via hydrogen atom transfer (HAT) or β-scission princeton.edu. In the context of this compound, the presence of this group could influence the regioselectivity of radical halogenation or other radical-mediated C-H functionalization reactions on the cyclobutane ring.
The influence of the tert-butoxy group is a defining feature of the molecule's reactivity profile.
Steric Effects: The tert-butoxy group is exceptionally bulky. This steric hindrance is a major factor in many reactions.
It shields one face of the cyclobutane ring, hindering the approach of nucleophiles or bases. This slows down SN2 reactions at the C-1 position and can influence the regioselectivity of elimination reactions, favoring the abstraction of less hindered protons (Hofmann elimination) brainly.com.
The steric bulk can also influence the conformational preferences of the cyclobutane ring, which, although having a low barrier to puckering, can affect the dihedral angles relevant for E2 elimination rsc.orgchemrxiv.org.
Electronic Effects: The oxygen atom in the tert-butoxy group influences the electronic properties of the cyclobutane ring.
Neighboring Group Participation: The lone pairs on the ether oxygen could potentially participate in neighboring group participation, forming a transient oxonium ion and facilitating the departure of the bromide leaving group.
These combined effects mean that the tert-butoxy group is not merely a spectator but an active director of the molecule's chemical behavior.
Favors SN1 and E1 pathways. | Table of Mentioned Compounds
| Compound Name |
| This compound |
| 1-bromo-3-chlorocyclobutane |
| 1-(tert-butoxy)bicyclo[1.1.0]butane |
| Bicyclo[1.1.0]butane |
| Potassium tert-butoxide |
| Alkene |
| Oxonium ion |
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations provide insight into the transition states, intermediates, and stereochemical outcomes of chemical reactions. While specific studies on this compound are lacking, general principles of cyclobutane reactivity and stereochemistry can be applied.
The stereochemistry of reactions involving this compound will be influenced by the nature of the reaction mechanism.
Substitution Reactions: Nucleophilic substitution at the carbon bearing the bromine can proceed through either an S(_N)1 or S(_N)2 mechanism.
S(_N)2 Mechanism: This pathway would involve a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. The bulky tert-butoxy group on the opposite side of the ring might sterically hinder this approach, potentially slowing down the reaction rate compared to less substituted cyclobutanes.
S(_N)1 Mechanism: This pathway would proceed through a planar or rapidly inverting cyclobutyl carbocation intermediate. The nucleophile can then attack from either face, leading to a mixture of stereoisomers (racemization if the starting material is chiral). The stability of the carbocation is a key factor, and as discussed, it may undergo rearrangement.
Elimination Reactions: Elimination of HBr to form a cyclobutene (B1205218) derivative would likely proceed through an E2 mechanism with a strong, bulky base. The stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms would dictate the regioselectivity and stereoselectivity of the alkene formed. Given the puckered nature of the cyclobutane ring, achieving this geometry can be conformationally demanding.
Ring-Opening Reactions: The stereochemical course of ring-opening reactions would be determined by the mechanism of the rearrangement. Pericyclic ring-opening reactions, such as electrocyclic reactions, are governed by the Woodward-Hoffmann rules and exhibit high stereospecificity (e.g., conrotatory or disrotatory motion). If the ring-opening proceeds through cationic intermediates, the stereochemical outcome can be more complex due to the possibility of rotations around single bonds in the acyclic intermediates.
| Reaction Type | Plausible Mechanism(s) | Expected Stereochemical Outcome | Factors Influencing Stereochemistry |
| Nucleophilic Substitution | S(_N)2 | Inversion of configuration | Steric hindrance from the tert-butoxy group |
| S(_N)1 | Racemization/mixture of diastereomers | Stability and potential rearrangement of the cyclobutyl carbocation | |
| Elimination | E2 | Anti-elimination | Conformational constraints of the cyclobutane ring |
| Ring-Opening | Electrocyclic (from a cyclobutene derivative) | Stereospecific (conrotatory/disrotatory) | Orbital symmetry (Woodward-Hoffmann rules) |
| Cationic Rearrangement | Loss of stereochemical information | Free rotation in acyclic carbocation intermediates |
Role of Biradical and Carbocation Intermediates
The formation of biradical and carbocation intermediates is a key feature of many cyclobutane reactions, driven by the relief of ring strain.
Biradical Intermediates: Photochemical reactions, in particular, are known to proceed through biradical intermediates. For instance, in [2+2] photocycloaddition reactions, the excitation of a molecule to its triplet state can lead to the formation of a 1,4-diradical intermediate upon interaction with another olefin. acs.org This intermediate can then cyclize to form the cyclobutane ring. acs.org While this is a common method for forming cyclobutanes, the reverse reaction, or other rearrangements of this compound, could conceivably proceed through a similar biradical intermediate upon photolysis, leading to ring-opening or fragmentation products. The presence of the bromo and tert-butoxy groups would influence the stability and subsequent reaction pathways of such a biradical.
Carbocation Intermediates: Carbocations are another class of important intermediates in cyclobutane chemistry, often formed during solvolysis or elimination reactions. The stability of a carbocation is paramount to the reaction pathway. Generally, carbocation stability follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org In the case of this compound, the departure of the bromide ion would generate a secondary carbocation on the cyclobutane ring. The stability of this carbocation is influenced by the electron-donating tert-butoxy group at the 3-position. Alkyl groups are known to be weak electron-donating groups that can stabilize nearby carbocations. libretexts.orglibretexts.org The bulky tert-butoxy group can therefore offer some electronic stabilization to the carbocationic center. However, the inherent instability of a carbocation on a strained four-membered ring must be considered. Ring expansion to a less strained cyclopentyl cation is a common rearrangement for cyclobutylcarbinyl cations. chemistrytalk.org While the carbocation in this case is directly on the ring, the strain can still drive rearrangements or rapid reactions with available nucleophiles.
| Intermediate Type | Formation Conditions | Key Features for this compound | Potential Fates |
| Biradical | Photochemical excitation | Influenced by C-Br and C-O bond strengths | Ring-opening, fragmentation, rearrangement |
| Carbocation | Solvolysis, strong acid | Secondary carbocation, stabilized by tert-butoxy group | Elimination, substitution, rearrangement |
Pathways for C-H Bond Cleavage in Cyclobutane Functionalization
The functionalization of C-H bonds in cyclobutanes presents a significant challenge due to their high bond dissociation energies. However, various strategies, often employing transition metal catalysts, have been developed to achieve this transformation.
The direct functionalization of C-H bonds in cyclobutanes is an area of active research. nih.gov These reactions often rely on directing groups to control the regioselectivity of the C-H activation. acs.org In this compound, the tert-butoxy group could potentially act as a directing group in certain catalytic systems, guiding the functionalization to adjacent C-H bonds. The mechanism of such a reaction would likely involve the formation of a metallacyclic intermediate.
Transition-metal-catalyzed C-H functionalization often proceeds through mechanisms such as oxidative addition, concerted metalation-deprotonation, or sigma-bond metathesis. youtube.com For a substrate like this compound, a palladium or rhodium catalyst could potentially insert into a C-H bond, leading to an organometallic intermediate that can then be further functionalized. The presence of the electron-withdrawing bromine and electron-donating tert-butoxy group would influence the electronic properties of the C-H bonds, potentially affecting the site-selectivity of the functionalization.
Mechanisms of Transition Metal-Mediated Transformations
Transition metals play a crucial role in a variety of transformations involving cyclobutanes, including cross-coupling reactions and ring-opening reactions. researchgate.netnih.gov
For this compound, the carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The general mechanism for these reactions involves the oxidative addition of the organohalide to a low-valent transition metal complex (e.g., Pd(0)). This is followed by transmetalation (in the case of Suzuki coupling) or migratory insertion of an alkene or alkyne (for Heck and Sonogashira couplings, respectively), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The steric bulk of the tert-butoxy group could influence the rate of these coupling reactions.
Ring-opening reactions of cyclobutanes can also be facilitated by transition metals. These reactions often proceed through the formation of a metallacyclobutane intermediate. While this compound itself may not be predisposed to ring-opening under typical conditions, derivatives of it could be designed to undergo such transformations.
| Reaction Type | Key Mechanistic Steps | Role of Substituents |
| Cross-Coupling | Oxidative Addition, Transmetalation/Migratory Insertion, Reductive Elimination | Bromo group is the reactive site; tert-butoxy group may have steric effects. |
| Ring-Opening | Oxidative addition into C-C bond, formation of metallacycle | Substituents influence the strain and electronic properties of the ring. |
Energy Transfer Mechanisms in Photoreactions
Photochemical reactions of cyclobutanes can be initiated through various energy transfer mechanisms. A common pathway involves the use of a photosensitizer that absorbs light and then transfers its energy to the substrate molecule, promoting it to an excited state.
In the context of this compound, a triplet photosensitizer could transfer its energy to the molecule, leading to the formation of a triplet excited state. This excited state could then undergo a variety of reactions, including C-Br bond homolysis to generate a bromine radical and a cyclobutyl radical. This process is a key step in many radical reactions. The subsequent fate of the cyclobutyl radical would be influenced by the presence of the tert-butoxy group.
Alternatively, photoinduced electron transfer (PET) is another possible mechanism. acs.org In this process, an excited photosensitizer can act as either an electron donor or acceptor. If the photosensitizer donates an electron to this compound, it could lead to the formation of a radical anion, which could then lose a bromide ion to form a cyclobutyl radical. Conversely, if the photosensitizer accepts an electron, a radical cation would be formed.
Alkaline Reactivity of Cyclobutane Systems
The reaction of this compound with a strong base, such as potassium tert-butoxide, is expected to proceed primarily through an elimination reaction to form an alkene. The two main mechanisms for elimination are the E1 and E2 pathways.
The E2 (bimolecular elimination) mechanism is a concerted process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. For an E2 reaction to occur efficiently, the proton being removed and the leaving group must be in an anti-periplanar conformation. In a cyclobutane ring, this conformational requirement can be difficult to achieve due to the puckered nature of the ring.
The E1 (unimolecular elimination) mechanism proceeds in two steps. The first step is the rate-determining departure of the leaving group to form a carbocation intermediate. The second step is the rapid removal of a proton from an adjacent carbon by a base to form the double bond. Given that a secondary carbocation can be formed from this compound, an E1 pathway is plausible, especially with a weaker base or in a protic solvent.
Substitution reactions (S(_N)1 and S(_N)2) are also possible under alkaline conditions, competing with elimination. The choice between elimination and substitution is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. A strong, bulky base like potassium tert-butoxide generally favors elimination over substitution. pearson.com
Structural Analysis and Conformational Preferences
Cyclobutane (B1203170) Ring Conformation and Dynamics
The conformation of the cyclobutane ring is a delicate balance of angle strain and torsional strain. libretexts.orglibretexts.org Unlike the planar representation often seen in two-dimensional drawings, the cyclobutane ring is not flat. masterorganicchemistry.com
To alleviate the torsional strain that would arise from a planar conformation where all hydrogen atoms are eclipsed, the cyclobutane ring adopts a puckered or "butterfly" shape. libretexts.orgmasterorganicchemistry.comlumenlearning.commaricopa.edu In this conformation, one carbon atom is bent out of the plane formed by the other three, with an out-of-plane dihedral angle of approximately 25 degrees. libretexts.orgmaricopa.edu This puckering reduces the eclipsing interactions between adjacent C-H bonds. libretexts.orglibretexts.org The ring rapidly interconverts between two equivalent puckered conformations. stackexchange.com
Cyclobutane possesses significant angle strain because the internal C-C-C bond angles are compressed to about 88°, a considerable deviation from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.orglumenlearning.com While the puckered conformation helps to relieve some of the torsional strain, it does not eliminate it entirely, and a balance is struck between the two opposing strain energies. libretexts.orgpressbooks.pub The total ring strain in cyclobutane is approximately 110 kJ/mol. libretexts.orglibretexts.org
The following table provides a general comparison of strain energies in small cycloalkanes:
| Cycloalkane | Ring Strain (kJ/mol) | Primary Strain Type(s) |
| Cyclopropane | 115 | Angle and Torsional |
| Cyclobutane | 110 | Angle and Torsional |
| Cyclopentane (B165970) | 26 | Torsional |
This table is illustrative and based on general values for unsubstituted cycloalkanes.
The presence of substituents on the cyclobutane ring can significantly influence its conformation. The bulky tert-butoxy (B1229062) group and the electronegative bromine atom in 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122) will affect the puckering of the ring. Generally, bulky substituents prefer to occupy positions that minimize steric interactions. stackexchange.com In a puckered cyclobutane ring, there are two types of positions for substituents: axial and equatorial. Placing large groups in the equatorial positions is generally more favorable to avoid steric hindrance. stackexchange.com The presence of carbonyl groups, for instance, has been shown to increase the planarity of the cyclobutane ring by reducing torsional repulsion. acs.org
Stereochemical Aspects of this compound
The substitution pattern in this compound gives rise to stereoisomerism.
Due to the presence of two substituents on the cyclobutane ring, this compound can exist as two diastereomers: cis and trans. nih.gov In the cis isomer, the bromo and tert-butoxy groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. nih.govresearchgate.net These isomers are distinct compounds with different physical and chemical properties. nih.gov
In 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer. stackexchange.comdoubtnut.com This is because in the puckered conformation, both substituents in the cis isomer can occupy the more stable equatorial positions, minimizing steric interactions. stackexchange.comdoubtnut.com In contrast, the trans isomer must have one substituent in an equatorial position and the other in a less stable axial position, leading to greater steric strain. stackexchange.comdoubtnut.com
However, there can be exceptions to this general rule. For example, in 1,3-diphenylsulphonylcyclobutane, the trans isomer is more stable due to the nature of the substituents. researchgate.net For this compound, it is expected that the cis isomer, where both the bulky tert-butoxy group and the bromine atom can reside in equatorial-like positions, would be the more stable diastereomer.
The following table summarizes the expected relative stability of the diastereomers of this compound:
| Isomer | Substituent Positions (Predicted) | Relative Stability |
| cis-1-Bromo-3-(tert-butoxy)cyclobutane | Diequatorial | More Stable |
| trans-1-Bromo-3-(tert-butoxy)cyclobutane | Axial-Equatorial | Less Stable |
This table is based on general principles of conformational analysis for 1,3-disubstituted cyclobutanes.
Conformational Isomers and A-values
For 1,3-disubstituted cyclobutanes, two primary diastereomers exist: cis and trans. The puckered nature of the ring allows both substituents in the cis isomer to occupy pseudo-equatorial positions, which minimizes steric strain. In contrast, the trans isomer typically forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position. This leads to unfavorable 1,3-diaxial interactions, similar to those in cyclohexane (B81311). Consequently, for most 1,3-disubstituted cyclobutanes with bulky groups, the cis isomer is thermodynamically more stable than the trans isomer. researchgate.net
While A-values (conformational energies) are most commonly tabulated for cyclohexane systems, the underlying principle applies directly to cyclobutanes. The A-value quantifies the steric strain a substituent experiences in an axial position compared to an equatorial one. makingmolecules.com Given that the tert-butyl group is one of the bulkiest substituents, with a high A-value in cyclohexane, the tert-butoxy group in this compound is expected to have a strong preference for the more spacious pseudo-equatorial position to avoid severe steric clashes.
Steric and Electronic Effects of Substituents
The properties and reactivity of the this compound molecule are governed by the steric and electronic contributions of its functional groups.
Influence of Tert-Butoxy Group on Conformation and Reactivity
The tert-butoxy group exerts a dominant influence on the molecule's conformation due to its significant steric bulk. This bulkiness forces the group to adopt a pseudo-equatorial orientation on the cyclobutane ring to minimize non-bonded interactions. makingmolecules.com This conformational locking, in turn, influences the position of the bromine atom. In the more stable cis isomer, the bromine would also occupy a pseudo-equatorial position, whereas in the trans isomer, it would be forced into a pseudo-axial site.
This steric hindrance also impacts the molecule's reactivity. The bulky tert-butoxy group can shield the cyclobutane ring from attack, potentially reducing the rates of reactions such as nucleophilic substitutions. Furthermore, the lipophilic nature of the tert-butoxy group increases the molecule's solubility in nonpolar organic solvents. acs.org
Electronic Impact of Bromine and Oxygen Moieties
The oxygen atom within the tert-butoxy group also has a notable electronic impact. Its non-bonding electron pairs can participate in stereoelectronic interactions, potentially stabilizing adjacent electron-deficient species like carbocations through resonance. rsc.org This ability to donate electron density can influence reaction pathways that involve cationic intermediates at the C3 position of the cyclobutane ring. The presence of an ether oxygen can also activate adjacent C-H bonds toward homolytic cleavage or oxidation. rsc.org
Isosteric Analogues and Conformational Mimicry (e.g., CF3-cyclobutane)
Studies comparing phenyl-substituted analogues show that the CF3-cyclobutane group is sterically larger than a tert-butyl group. acs.orgnih.gov Electronically, their effects are opposing; the CF3-cyclobutane group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This contrasts with the generally electron-donating character (through hyperconjugation) of a tert-butyl group. This difference is starkly illustrated by comparing the acidity of molecules containing these groups.
| Substituent Group | Calculated Molecular Volume (ų) of Substituted Benzene | pKa of para-Substituted Benzoic Acid | pKa of para-Substituted Anilinium Ion |
|---|---|---|---|
| tert-Butyl | 150 | 4.79 | 10.69 |
| CF3-cyclobutane | 171 | 2.92 | 5.29 |
Data sourced from JACS Au. acs.orgnih.gov
Interestingly, X-ray analysis of several 1-aryl-1-(trifluoromethyl)cyclobutanes revealed that the CF3-cyclobutane substituent often prefers an axial position, with the cyclobutane ring adopting a nearly flat conformation. acs.orgnih.gov This is a counterintuitive finding, as bulky groups are expected to prefer equatorial positions. This preference highlights the complex interplay of steric and electronic factors that can lead to unexpected conformational outcomes, providing a fascinating counterpoint to the expected behavior of the sterically demanding tert-butoxy group.
Theoretical and Computational Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the properties of substituted cyclobutanes. DFT offers a balance between computational cost and accuracy, making it suitable for calculating the electronic structure, geometry, and reaction pathways of moderately sized molecules.
DFT calculations are instrumental in determining the three-dimensional structure of 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122). Unlike a planar representation might suggest, the cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.orgdalalinstitute.com This puckering results in C-C-C bond angles of approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, indicating substantial angle strain. libretexts.org
For this compound, DFT calculations would predict specific geometric parameters for both cis and trans isomers. The substituents can occupy either pseudo-axial or pseudo-equatorial positions on the puckered ring. The bulky tert-butoxy (B1229062) group is expected to strongly favor an equatorial position to minimize steric hindrance. In the trans isomer, this would likely force the bromine atom into the opposing equatorial position, while in the cis isomer, the bromine would be in an axial position.
Computational studies on analogous halo-substituted cyclobutanes confirm that C-C bond lengths in the ring are elongated to around 1.55-1.57 Å compared to unstrained alkanes, a consequence of ring strain. nanobioletters.com The electronic structure, analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the influence of the electronegative bromine and oxygen atoms. researchgate.net These analyses show hyperconjugative interactions and the delocalization of lone-pair electrons from the heteroatoms, which can affect the molecule's stability and reactivity. researchgate.netnih.gov The molecular electrostatic potential (MEP) map would identify the electron-rich regions, such as the oxygen and bromine atoms, as likely sites for electrophilic attack, and electron-deficient regions around the ring's hydrogen atoms. nanobioletters.comresearchgate.net
| Parameter | Predicted Value/Observation for 1,3-Disubstituted Cyclobutanes | Reference |
|---|---|---|
| Ring Conformation | Puckered or "Butterfly" | libretexts.orgdalalinstitute.com |
| C-C-C Bond Angle | ~88° | |
| C-C Bond Length | ~1.55 - 1.57 Å | nanobioletters.com |
| Substituent Preference | Bulky groups (e.g., tert-butoxy) favor equatorial positions. | acs.org |
| Key Electronic Features | Electron-rich centers at O and Br atoms. | researchgate.net |
DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, key reactions include nucleophilic substitution and elimination.
In a nucleophilic substitution (S(_N)2) reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. DFT modeling of this process on similar bromoalkanes shows a transition state with a trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the carbon atom, 180° apart. masterorganicchemistry.com The energy of this transition state determines the reaction rate.
Elimination reactions (E2) are also possible, where a base removes a proton from a carbon adjacent to the C-Br bond, leading to the formation of a double bond and expulsion of the bromide ion. DFT can model the transition state for this concerted process and predict its energy relative to the substitution pathway.
Computational studies on the reactions of other substituted cyclobutanes, such as the stereoretentive synthesis from pyrrolidines, demonstrate that DFT can accurately model complex multi-step mechanisms involving radical intermediates and barrierless ring closures. acs.orgnih.govnih.govresearchgate.net These studies confirm that DFT is a reliable tool for locating transition states and calculating the Gibbs free energy of activation ((\Delta G^\ddagger)), which is essential for understanding reaction feasibility and kinetics. acs.orgresearchgate.nete3s-conferences.org
| Reaction Type | Key Features of Transition State (TS) | Computational Insights | Reference |
|---|---|---|---|
| S(_N)2 Substitution | Trigonal bipyramidal geometry at the carbon center. | Calculations can determine the activation barrier and predict inversion of stereochemistry. | masterorganicchemistry.com |
| E2 Elimination | Concerted process with simultaneous C-H bond breaking, C=C bond forming, and C-Br bond breaking. | DFT can compare the activation energies of competing E2 and S(_N)2 pathways. | ucr.edu |
| Radical Reactions | Formation of open-shell 1,4-biradical intermediates. | DFT is used to study the stability of radical intermediates and the barriers for subsequent ring closure or fragmentation. | acs.orgnih.gov |
The stereochemical outcome of reactions involving this compound is heavily influenced by the ring's puckered conformation. DFT calculations can rationalize and predict the observed stereoselectivity by comparing the activation energies of different reaction pathways. researchgate.netvub.ac.benih.govacs.org
For instance, in the reduction of a related cyclobutanone (B123998) or attack by a nucleophile, the reagent can approach from the same side as the substituent (syn-facial attack) or the opposite side (anti-facial attack). Computational studies on 3-substituted cyclobutanones show a strong preference for anti-facial attack, leading to the cis alcohol product. vub.ac.benih.govacs.org This selectivity is rationalized by analyzing the transition states. DFT and noncovalent interaction analyses reveal that the preference is often governed by minimizing torsional strain, consistent with the Felkin-Anh model, and avoiding repulsive electrostatic interactions between the incoming nucleophile and the ring substituents. vub.ac.benih.gov
In the case of this compound, attack of a nucleophile at the C-Br carbon would be sterically hindered. The stereoselectivity would depend on the specific isomer (cis or trans) and the relative stability of the transition states, which can be precisely modeled using DFT. acs.orgresearchgate.net These computational models provide a framework for predicting whether a reaction will yield a cis or trans product, a critical aspect in the synthesis of complex molecules. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.orglibretexts.org
For this compound, the HOMO is expected to be localized on the lone pairs of the oxygen or bromine atom, making these sites nucleophilic. The LUMO is predominantly the antibonding sigma orbital ((\sigma^*)) of the C-Br bond. mdpi.com This low-energy LUMO makes the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles.
FMO analysis can predict the feasibility and outcome of various reactions:
Nucleophilic Substitution : A nucleophile's HOMO will interact with the C-Br (\sigma^*) LUMO of the cyclobutane, leading to bond formation and cleavage of the C-Br bond. masterorganicchemistry.com
Pericyclic Reactions : In potential cycloaddition reactions, the relative energies and symmetries of the HOMO and LUMO of the cyclobutane derivative and the reacting partner would determine if the reaction is thermally or photochemically allowed. wikipedia.orgharvard.eduyoutube.com
DFT calculations provide the energies and spatial distributions of these frontier orbitals, offering a quantitative basis for FMO predictions. mdpi.comrsc.org
| Orbital | Likely Location/Character | Predicted Reactivity | Reference |
|---|---|---|---|
| HOMO | Lone pairs on Oxygen or Bromine | Acts as a nucleophile/base. | libretexts.org |
| LUMO | Antibonding orbital ((\sigma^*)) of the C-Br bond | Acts as an electrophile at the carbon bonded to bromine. | mdpi.com |
Molecular Dynamics (MD) Simulations
While QM methods are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. rawdatalibrary.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. nih.gov
MD simulations are particularly well-suited to explore the conformational landscape of this compound. The primary motion of interest is the ring puckering, or ring inversion, where the cyclobutane ring flips between two equivalent puckered "butterfly" conformations. dalalinstitute.comutdallas.edu
Computational studies on cyclobutane and its derivatives have shown that this inversion is a rapid process at room temperature, with a relatively low energy barrier of approximately 1.5 to 2.0 kcal/mol. MD simulations can model this dynamic equilibrium, showing the continuous interconversion between conformations. acs.orgnih.gov
For a 1,3-disubstituted cyclobutane, the two puckered conformations may no longer be equivalent in energy. The substituents can alternate between pseudo-axial and pseudo-equatorial positions during the ring flip. MD simulations, often in conjunction with DFT energy calculations, can determine the relative populations of these conformers and the energy barrier separating them. acs.orgnih.gov The presence of the bulky tert-butoxy group would significantly influence these dynamics, likely creating a deep energy minimum for the conformer where it occupies an equatorial position, thereby restricting the ring's flexibility compared to unsubstituted cyclobutane. acs.org
| Dynamic Property | Observation in Substituted Cyclobutanes | Computational Insight | Reference |
|---|---|---|---|
| Ring Puckering | Rapid interconversion between two "butterfly" conformations. | MD simulations visualize the flipping motion. | dalalinstitute.comutdallas.edu |
| Inversion Barrier | Low energy barrier (~1.5-2.0 kcal/mol for simple cyclobutanes). | QM/MD can calculate the energy profile of the inversion. | |
| Effect of Substituents | Substituents modulate the puckering angle and inversion barrier, creating energetic preferences for certain conformers. | Simulations show how bulky groups favor equatorial positions and affect conformational flexibility. | acs.orgnih.gov |
Intermolecular Interactions and Solvent Effects
The chemical behavior and physical properties of this compound are significantly influenced by its interactions with other molecules, including those of a solvent. The molecule possesses two polar covalent bonds: the carbon-bromine (C-Br) bond and the carbon-oxygen (C-O) bond of the ether linkage. These bonds create a permanent dipole moment in the molecule, enabling it to participate in dipole-dipole interactions with other polar molecules. The bromine and oxygen atoms, with their lone pairs of electrons, can also act as hydrogen bond acceptors.
The presence of these functionalities dictates the compound's solubility and reactivity in different media. In nonpolar solvents, van der Waals forces would be the predominant intermolecular interaction. However, in polar solvents, stronger dipole-dipole interactions and potentially hydrogen bonding will occur. weebly.com The choice of solvent is particularly critical for reactions involving this compound. For instance, in nucleophilic substitution reactions, polar aprotic solvents would typically favor an S\textsubscript{N}2 mechanism, while polar protic solvents, which can solvate both the departing halide ion and the potential carbocation intermediate, are conducive to S\textsubscript{N}1 reactions. masterorganicchemistry.com The bulky tert-butoxy group may sterically hinder backside attack, potentially disfavoring a pure S\textsubscript{N}2 pathway, while the secondary nature of the carbocation could make an S\textsubscript{N}1 pathway accessible under appropriate solvent conditions. masterorganicchemistry.com
Interaction studies are crucial for understanding the compound's reactivity profile. smolecule.com For example, investigating its interactions with various nucleophiles can elucidate its utility in synthetic chemistry. smolecule.com The mechanism of action in a biological context would also involve its interactions with molecular targets, where halogen and hydrogen bonding could play a significant role. evitachem.com
Strain Energy Analysis and Computational Thermodynamics
Cyclobutane rings are characterized by significant ring strain, which is a form of internal energy arising from distorted bond angles and eclipsing interactions. wikipedia.org This strain is a key determinant of the molecule's thermodynamic stability and chemical reactivity. Computational methods are essential for quantifying this strain and understanding the thermodynamic landscape of the molecule. dokumen.pubuomustansiriyah.edu.iq
Ring strain is composed of angle strain, resulting from the deviation of bond angles from the ideal tetrahedral value of 109.5°, and torsional strain, which arises from the eclipsing of bonds on adjacent atoms. pressbooks.pub For the parent cyclobutane molecule, the C-C-C bond angles are compressed to around 88°-90°, leading to substantial angle strain. wikipedia.orgnih.gov To alleviate some of the torsional strain that would exist in a perfectly planar structure, the ring puckers into a folded conformation. nih.govmasterorganicchemistry.com
The total strain energy of cyclobutane is experimentally and computationally determined to be approximately 26-27 kcal/mol. wikipedia.orglibretexts.org This high level of strain makes the ring susceptible to opening reactions, as these reactions release the stored energy.
The introduction of substituents, such as the bromine atom and the tert-butoxy group in this compound, modifies the total strain energy. The bulky tert-butoxy group can introduce additional steric strain (van der Waals strain) depending on its orientation relative to the ring and the bromine atom. acs.org Computational thermodynamics allows for the calculation of heats of formation and the subsequent determination of strain energy through isodesmic reactions, where the number and types of bonds are conserved, isolating the energetic contribution of the ring structure. bris.ac.uknist.gov
| Cycloalkane | Strain Energy (kcal/mol) | Source |
|---|---|---|
| Cyclopropane | 27.6 - 29 | wikipedia.orgmasterorganicchemistry.com |
| Cyclobutane | 26.3 - 26.9 | wikipedia.orgmasterorganicchemistry.com |
| Cyclopentane (B165970) | ~6 - 7.4 | wikipedia.orgnih.gov |
| Cyclohexane (B81311) | ~0 - 1.3 | wikipedia.orglibretexts.org |
The puckered nature of the cyclobutane ring in this compound gives rise to different conformational isomers. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Furthermore, the 1,3-substitution pattern allows for cis and trans diastereomers. Each of these isomers has a unique energetic profile determined by the balance of steric and electronic interactions.
For the trans isomer, one substituent will be in a pseudo-axial position while the other is pseudo-equatorial, or both can be in pseudo-equatorial-like positions in a more flattened ring conformation. For the cis isomer, both substituents will be on the same side of the ring, leading to potentially significant steric repulsion, especially between the bulky tert-butoxy group and the bromine atom if both are forced into pseudo-axial positions.
Comparative Computational Studies with Analogues
To better understand the properties of this compound, it is useful to compare it computationally with related molecules or "analogues." These studies help to contextualize its structural and electronic features and to evaluate its potential as a bioisostere for other chemical groups in fields like medicinal chemistry. nih.gov
Isosteres are molecules or fragments that possess similar shapes and electronic properties, often leading to similar biological activities. The rigid, three-dimensional scaffold of the cyclobutane ring makes its derivatives attractive candidates for replacing other groups, such as isopropyl, tert-butyl, or even aromatic rings, in bioactive molecules. nih.govacs.org
Computational studies allow for a direct comparison of key physicochemical properties between this compound and its potential isosteres. These properties include:
Molecular Shape and Volume: Aligning the structures computationally to assess steric fit.
Dipole Moment and Electrostatic Potential: Comparing the electronic nature and potential for polar interactions.
Lipophilicity (logP): Calculating this property to predict solubility and membrane permeability.
Applications in Advanced Organic Synthesis
1-Bromo-3-(tert-butoxy)cyclobutane (B1400122) as a Synthetic Building Block
This compound is a valuable bifunctional molecule in organic synthesis. Its structure, featuring a reactive bromine atom and a sterically bulky tert-butoxy (B1229062) protecting group on a strained cyclobutane (B1203170) ring, allows for a range of controlled chemical transformations. The bromine atom serves as a versatile handle for nucleophilic substitution and other coupling reactions, while the tert-butoxy group can be removed under specific conditions to reveal a hydroxyl group for further functionalization. This dual reactivity makes it a key component in the strategic assembly of more elaborate molecular architectures.
The role of this compound as a foundational precursor is central to its utility in fields like pharmaceutical research and materials science. smolecule.com Organic chemists utilize it as a starting point for synthesizing molecules with greater complexity. The inherent reactivity of the carbon-bromine bond allows for the introduction of a wide array of substituents through nucleophilic substitution reactions. smolecule.com This process enables the systematic construction of a library of compounds from a single, readily accessible starting material. For instance, its application in drug discovery programs allows for the incorporation of the unique cyclobutane scaffold, which can influence the parent molecule's conformation and physicochemical properties. smolecule.com
In the context of multi-step synthetic sequences, this compound serves as a crucial intermediate. nih.govevitachem.com An intermediate is a molecule that is formed in one step and then consumed in a subsequent step of a reaction pathway. upertis.ac.id The tert-butoxy group often acts as a temporary protecting group for a hydroxyl functionality. This strategy allows chemists to perform reactions on other parts of the molecule, specifically targeting the reactive bromine site, without affecting the latent hydroxyl group. Once the desired modifications are complete, the tert-butoxy group can be cleaved, typically under acidic conditions, to unveil the hydroxyl group for further reactions. This strategic use as a protected intermediate is fundamental to achieving complex target molecules efficiently. evitachem.com
Utilization in Specialized Synthetic Pathways
The unique structural and chemical properties of this compound enable its use in highly specialized synthetic routes designed to create specific and complex molecular frameworks.
The primary route to diversifying the functionality of the cyclobutane core provided by this reagent is through nucleophilic substitution at the carbon bearing the bromine atom. smolecule.com The bromine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the direct and predictable introduction of various functional groups, leading to a diverse family of substituted cyclobutane derivatives. smolecule.com For example, reaction with amines, thiols, cyanides, or alkoxides can yield the corresponding amino-, thio-, cyano-, or ether-substituted cyclobutanes, each with distinct chemical properties and potential applications.
| Nucleophile | Functional Group Introduced | Product Type |
| R-NH₂ (Amine) | -NHR | Substituted Aminocyclobutane |
| R-SH (Thiol) | -SR | Cyclobutyl Thioether |
| CN⁻ (Cyanide) | -C≡N | Cyclobutanecarbonitrile |
| R-O⁻ (Alkoxide) | -OR | Cyclobutyl Ether |
This table illustrates the versatility of this compound in generating diverse functionalized derivatives through nucleophilic substitution reactions.
The strained four-membered ring of this compound is itself a key structural motif that can be elaborated into more complex carbocyclic and heterocyclic systems. rsc.org The reactivity of the alkyl halide functionality allows for its participation in carbon-carbon bond-forming reactions. For instance, intramolecular reactions can be designed to create bicyclic systems. An analogous reaction, the Wurtz reaction, which involves reacting two alkyl halides with sodium metal, demonstrates how such compounds can be used to form larger carbon skeletons. evitachem.comdoubtnut.com By leveraging the cyclobutane ring as a rigid scaffold, chemists can construct intricate three-dimensional structures that are often sought after in medicinal chemistry and materials science. rsc.orgsigmaaldrich.comuni.lu
In medicinal chemistry, the concept of bioisosteric replacement is a powerful strategy for optimizing drug candidates. nih.gov This involves substituting one functional group with another that has similar physical or chemical properties to enhance the target molecule's activity, selectivity, or metabolic stability. The tert-butoxycyclobutane moiety can be considered a bioisostere for the commonly occurring tert-butyl group. nih.govacs.org While the tert-butyl group is a simple, bulky hydrocarbon substituent, the 1-substituted-3-(tert-butoxy)cyclobutane offers a more complex three-dimensional shape and different polarity and lipophilicity. acs.org This substitution can alter how a molecule fits into a biological receptor or how it is metabolized by the body, providing a sophisticated tool for fine-tuning the properties of bioactive compounds. nih.gov Research into similar structures, like CF3-cyclobutanes, has shown that such replacements can preserve the original mode of bioactivity while in some cases enhancing resistance to metabolic clearance. nih.govacs.org
Development of Novel Synthetic Methodologies
The pursuit of novel synthetic methodologies is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity. The 1,3-disubstituted cyclobutane motif, present in this compound, is of particular interest in drug discovery and material science. nih.gov Its significance stems from the unique three-dimensional arrangement of substituents on a strained ring system, which can serve as a bioisosteric replacement for aromatic rings or provide access to traditionally challenging chemical space. nih.govrsc.org Consequently, the development of innovative strategies to access these structures, including the title compound, is an active area of research. These methods often leverage the inherent ring strain of cyclobutane precursors or employ advanced catalytic and photochemical approaches to achieve functionalization that would be difficult through classical means. rsc.org
Catalytic Approaches and Reagent Design
Catalysis offers a powerful tool for the synthesis and functionalization of cyclobutane derivatives, providing milder reaction conditions and improved selectivity. A key strategy involves the use of N-Heterocyclic Carbene (NHC) catalysts for the deoxygenative cross-coupling of cyclobutanol (B46151) derivatives. This approach has been successfully applied to the synthesis of this compound.
Specifically, the treatment of 3-(tert-butoxy)cyclobutanol with N-bromosuccinimide (NBS) in the presence of an NHC catalyst facilitates the conversion to this compound with high efficiency. smolecule.com The mechanism of this transformation is proposed to involve a single-electron transfer (SET) process promoted by the NHC catalyst. smolecule.com This generates an alkoxy radical from the starting alcohol, which then undergoes a halogen-atom transfer from NBS to yield the final brominated product. smolecule.com This method is advantageous as it avoids the need for pre-functionalized substrates and proceeds under mild conditions. smolecule.com
Beyond NHC catalysis, transition metals, particularly palladium, are instrumental in the functionalization of cyclobutane precursors. osaka-u.ac.jp For instance, methodologies developed for the related bicyclo[1.1.0]butane (BCB) scaffold can be conceptually applied. Palladium(0) catalysts, in conjunction with specifically designed phosphine (B1218219) ligands such as 1,1'-bis(diisopropylphosphino)ferrocene (dippf), have been used to achieve the arylation and borylation of the strained central bond in BCBs. rsc.org These reactions proceed through a 1,2-metallate rearrangement, demonstrating the sophisticated reagent and catalyst design required to manipulate these strained ring systems. rsc.org
Table 1: Catalytic Synthesis of this compound
| Starting Material | Reagent | Catalyst | Product | Yield | Ref |
|---|---|---|---|---|---|
| 3-(tert-butoxy)cyclobutanol | N-Bromosuccinimide (NBS) | N-Heterocyclic Carbene (NHC) | This compound | >80% | smolecule.com |
Photochemical and Electron Transfer Strategies
Photochemical methods and strategies involving electron transfer provide a unique avenue for accessing functionalized cyclobutanes by harnessing the energy of light to drive chemical reactions. These approaches often utilize photoredox catalysis to generate radical intermediates under exceptionally mild conditions.
Visible light-mediated photoredox catalysis has emerged as a powerful tool for the strain-release functionalization of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) to form 1,3-disubstituted cyclobutanes. rsc.org In these systems, a photosensitizer, typically an iridium complex such as fac-[Ir(ppy)₃] or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, absorbs visible light and initiates an electron transfer or energy transfer (EnT) process. rsc.org For example, a decarboxylative radical addition strategy has been reported where α-amino and α-oxy carboxylic acids react with a BCB in the presence of an iridium photosensitizer to yield functionalized cyclobutanes. rsc.org
Another sophisticated photochemical approach involves solvent-controlled selective functionalization of BCBs to construct difluoromethyl cyclobutane scaffolds via an Energy Transfer (EnT) pathway. rsc.org Using fac-[Ir(ppy)₃] as the EnT photocatalyst, different products can be obtained by simply changing the solvent, highlighting the subtlety and power of these methods. rsc.org While not directly demonstrated for this compound, these photochemical strategies represent the frontier of cyclobutane synthesis. The single-electron transfer (SET) mechanism noted in the NHC-catalyzed synthesis of this compound also falls under this category, bridging catalytic and electron-transfer-based approaches. smolecule.com
Table 2: Representative Photochemical Strategies for Cyclobutane Synthesis
| Precursor | Reagents/Conditions | Photocatalyst | Pathway | Product Type | Ref |
|---|---|---|---|---|---|
| Phenylsulfonyl BCB | α-Amino/α-Oxy Carboxylic Acids, Visible Light | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Photoredox/Radical Addition | 1,3-Disubstituted Cyclobutanes | rsc.org |
| Bicyclo[1.1.0]butane (BCB) | Difluoromethylating Agent, Visible Light | fac-[Ir(ppy)₃] | Energy Transfer (EnT) | Functionalized Cyclobutanes | rsc.org |
Future Research Directions and Outlook
Emerging Synthetic Strategies for Highly Substituted Cyclobutanes
The synthesis of complex cyclobutane (B1203170) frameworks remains a challenge in organic chemistry. rsc.org Future research is likely to focus on developing novel and efficient methods for creating polysubstituted cyclobutanes, moving beyond traditional [2+2] cycloadditions. mdpi.com For a molecule like 1-bromo-3-(tert-butoxy)cyclobutane (B1400122), emerging strategies could involve:
C–H Functionalization: The application of C–H functionalization logic is a burgeoning area in organic synthesis. acs.orgnih.gov Future methodologies could enable the direct introduction of substituents onto the cyclobutane core, bypassing the need for pre-functionalized precursors. This approach could offer a more atom-economical and modular route to derivatives of this compound.
Photocatalysis and Electrochemistry: The use of visible-light photocatalysis and electrochemical methods for the synthesis of strained rings is gaining traction. These techniques can facilitate unique bond formations under mild conditions, potentially enabling the construction of the this compound scaffold from readily available starting materials with high regio- and stereoselectivity.
Ring-Expansion and Ring-Contraction Reactions: Innovative strategies involving the expansion of cyclopropanes or the contraction of cyclopentanes and pyrrolidines could provide alternative pathways to highly substituted cyclobutanes. mdpi.comacs.org These methods can offer access to stereochemically rich cyclobutane cores that are otherwise difficult to obtain.
A comparative table of potential future synthetic approaches is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| C–H Functionalization | High atom economy, modularity, access to novel derivatives. | Regio- and stereoselectivity control on the cyclobutane ring. |
| Photocatalysis/Electrochemistry | Mild reaction conditions, unique reactivity patterns. | Substrate scope and scalability. |
| Ring Expansion/Contraction | Access to complex stereochemistries. | Availability of suitable precursors, control of reaction pathways. |
Advanced Mechanistic Insights into Cyclobutane Reactivity
The inherent ring strain of cyclobutanes dictates their unique reactivity. Future research will likely delve deeper into the mechanistic underpinnings of their transformations, with this compound serving as a potential substrate for these studies. Key areas of investigation include:
Diradical Intermediates: Many reactions involving cyclobutanes are thought to proceed through diradical intermediates. acs.orgnih.govresearchgate.net Advanced spectroscopic and computational techniques could be employed to directly observe and characterize these transient species in reactions involving this compound, providing a clearer understanding of reaction pathways and stereochemical outcomes.
Mechanochemical Activation: The study of how mechanical force can induce chemical reactions in polymers containing mechanophores is a growing field. acs.orgnih.gov Incorporating the cyclobutane core of this compound into a polymer backbone could allow for the investigation of its mechanochemical [2+2] cycloreversion, offering insights into bond-breaking processes under stress.
Stereoelectronic Effects: The interplay of the bromo and tert-butoxy (B1229062) substituents in this compound presents an opportunity to study the influence of stereoelectronics on the reactivity of the cyclobutane ring. Detailed kinetic and computational studies could elucidate how the electronic nature and spatial orientation of these groups affect reaction rates and selectivity.
Innovative Computational Applications in Cyclobutane Design
Computational chemistry is becoming an indispensable tool in understanding and predicting chemical phenomena. For cyclobutane systems, future computational applications are poised to make significant contributions:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the structure, stability, and reactivity of this compound and its derivatives. acs.org These calculations can predict reaction barriers, elucidate transition state geometries, and rationalize experimental observations, thereby guiding the design of new synthetic routes and functional molecules.
Molecular Dynamics Simulations: To understand the conformational behavior and dynamics of substituted cyclobutanes in different environments, molecular dynamics simulations will be crucial. For this compound, these simulations could reveal preferred conformations and how they influence reactivity.
De Novo Design of Cyclobutane-Containing Molecules: As computational power increases, it will become more feasible to design novel cyclobutane-based molecules with desired properties from first principles. This could involve designing new catalysts for cyclobutane synthesis or creating cyclobutane-containing fragments for drug discovery with optimized three-dimensional shapes. nih.gov
Potential for New Synthetic Intermediates and Methodological Advancements
Substituted cyclobutanes are valuable intermediates in organic synthesis, capable of undergoing a variety of transformations to produce more complex molecular architectures. researchgate.net The future utility of this compound will likely be realized through its application as a versatile synthetic building block.
Access to Diverse Scaffolds: The differential reactivity of the C-Br and C-O bonds, along with the potential for ring-opening reactions, makes this compound a precursor to a wide range of other substituted cyclobutanes and acyclic compounds.
Development of Novel Protecting Groups: The tert-butoxy group is a common protecting group in organic synthesis. The study of its stability and cleavage in the context of a strained cyclobutane ring could lead to new insights into protecting group chemistry.
Platform for Methodological Innovation: The unique structural and electronic properties of this compound make it an ideal platform for testing and developing new synthetic methodologies, such as novel cross-coupling reactions or stereospecific substitutions on a four-membered ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
